molecular formula C14H11FN2O2 B2761980 N1-(2-fluorophenyl)benzene-1,4-dicarboxamide CAS No. 1089997-35-2

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide

Cat. No.: B2761980
CAS No.: 1089997-35-2
M. Wt: 258.252
InChI Key: JHJXHRQFWLJWDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2-fluoroaniline with terephthaloyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

N1-(2-fluorophenyl)benzene-1,4-dicarboxamide can be compared with other similar compounds, such as:

    N1-(2-chlorophenyl)benzene-1,4-dicarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(2-bromophenyl)benzene-1,4-dicarboxamide: Similar structure but with a bromine atom instead of fluorine.

    N1-(2-methylphenyl)benzene-1,4-dicarboxamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs .

Properties

IUPAC Name

4-N-(2-fluorophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-11-3-1-2-4-12(11)17-14(19)10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJXHRQFWLJWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089997-35-2
Record name N1-(2-fluorophenyl)benzene-1,4-dicarboxamide
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